molecular formula C11H13N3O3S B8362234 2-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

2-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Cat. No.: B8362234
M. Wt: 267.31 g/mol
InChI Key: WXBXZJWIPDOUMI-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,12H2,1-2H3

InChI Key

WXBXZJWIPDOUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 135 mg of 10% palladium on carbon in 20 mL of methanol under argon, 0.9 g (3.03 mmol) of N-(3,4-dimethyl-5-isoxazolyl)-2-nitrobenzenesulfonamide (Example 9)in 20 mL of methanol was added. The solution was hydrogenated with a balloon filled with hydrogen for 90 minutes. The mixture was filtered through Celite® and the filtrate was concentrated to afford 0.9 g of a gum. This material was chromatographed on silica initially with 9:1 methylene chloride:methanol and then with 1:1 hexanes:ethyl acetate to provide 0.2 g (24%) of Example 10 as a white solid.
Name
N-(3,4-dimethyl-5-isoxazolyl)-2-nitrobenzenesulfonamide
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 9)in
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
135 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

To a suspension of 135 mg of 10% palladium on carbon in 20 mL of methanol under argon, 0.9 g (3.03 mmol) of N-(3,4-dimethyl-5-isoxazolyl)-2-nitrobenzenesulfonamide (Example 9) in 20 mL of methanol was added. The solution was hydrogenated with a balloon filled with hydrogen for 90 minutes. The mixture was filtered through Celite® and the filtrate was concentrated to afford 0.9 g of a gum. This material was chromatographed on silica initially with 9:1 methylene chloride:methanol and then with 1:1 hexanes:ethyl acetate to provide 0.2 g (24%) of Example 10 as a white solid.
Name
N-(3,4-dimethyl-5-isoxazolyl)-2-nitrobenzenesulfonamide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name

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